4-Chloro-2-(thiophen-2-yl)quinazoline

Übersicht

Beschreibung

4-Chloro-2-(thiophen-2-yl)quinazoline is a useful research compound. Its molecular formula is C12H7ClN2S and its molecular weight is 246.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar quinazoline analogs have been shown to act as gaba a receptor agonists .

Mode of Action

Related quinazoline analogs have been found to provide protection against ptz-induced seizures, suggesting they may enhance the inhibitory effects of gaba neurotransmission .

Biochemical Pathways

Given its potential role as a gaba a receptor agonist, it may influence pathways related to neuronal excitability and seizure activity .

Result of Action

Related quinazoline analogs have been shown to provide protection against ptz-induced seizures, suggesting a potential anticonvulsant effect .

Biochemische Analyse

Biochemical Properties

4-Chloro-2-(thiophen-2-yl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through binding interactions with the enzyme’s active site, leading to a decrease in its catalytic activity. Additionally, this compound has been reported to interact with certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of genes involved in these processes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to a reduction in the production of essential metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it inhibits enzyme activity by binding to the active site and preventing substrate binding . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cellular processes, leading to prolonged effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it has been shown to be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm and other organelles . This distribution pattern affects the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and modulate gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Biologische Aktivität

4-Chloro-2-(thiophen-2-yl)quinazoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Quinazoline derivatives are known for their diverse pharmacological properties, including inhibition of various enzymes and receptors involved in cancer progression and inflammation.

Chemical Structure

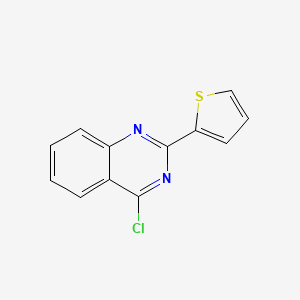

The chemical structure of this compound can be represented as follows:

This structure features a chloro substituent on the quinazoline ring and a thiophene moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures to this compound showed effective inhibition against various cancer cell lines, including prostate (DU145) and pancreatic (MiaPaCa2) cancer cells. The mechanism often involves the inhibition of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Gefitinib | DU145 | 10.5 | EGFR inhibitor |

| Sorafenib | HepG2 | 12.3 | Multi-target kinase inhibitor |

| This compound | MCF-7 | TBD | TBD |

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis.

- Interference with Tubulin Polymerization : Some quinazoline derivatives affect microtubule dynamics, leading to apoptosis in cancer cells .

- Targeting Enzymatic Pathways : Quinazolines may also inhibit enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have demonstrated that quinazoline derivatives possess significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates promising therapeutic potential.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 4-Chloroquinazoline | Escherichia coli | TBD |

Case Studies

- Case Study on Anticancer Effects : A study evaluated the effects of various quinazoline derivatives on prostate cancer cells, demonstrating that modifications at the C4 position significantly enhanced anticancer activity. The presence of electron-withdrawing groups like chlorine was found to improve potency .

- Case Study on Antimicrobial Effects : Another investigation into the antimicrobial properties of quinazolines showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-Chloro-2-(thiophen-2-yl)quinazoline derivatives have been investigated for their potential as anticancer agents. Quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation. For instance, certain derivatives have been shown to act as selective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the treatment of breast and ovarian cancers .

In a study focusing on glucocerebrosidase (GC) inhibitors, compounds containing the quinazoline core were evaluated for their ability to improve the translocation of GC to lysosomes in cells derived from patients with Gaucher disease. The findings indicated that modifications to the quinazoline structure could enhance its efficacy as a small molecule chaperone, potentially offering therapeutic benefits for lysosomal storage disorders .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of quinazoline derivatives. A specific compound showed low minimum inhibitory concentrations against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential use as an antibacterial agent . The ability to inhibit biofilm formation further underscores the compound's significance in treating resistant bacterial infections.

Cross-Coupling Reactions

The compound serves as a valuable intermediate in metal-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules. For example, this compound can participate in Suzuki-Miyaura cross-coupling reactions to form polysubstituted quinazolines, which have diverse applications in pharmaceuticals and materials science .

The versatility of halogenated quinazolines allows for the introduction of various substituents, enhancing the diversity of synthetic pathways available for researchers. This property is particularly beneficial for developing novel compounds with tailored biological activities.

Fluorescence Characteristics

The photophysical properties of this compound derivatives have been studied extensively. These compounds exhibit fluorescence in the blue-green region when dissolved in suitable solvents, with quantum yields reaching up to 89% . Such properties make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Studies and Data Tables

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at C-4

The C-4 chlorine undergoes facile displacement with nucleophiles such as amines, alkoxides, and thiols under mild conditions. For example:

-

Reaction with primary amines (e.g., methylamine) in ethanol at reflux yields 4-amino-2-(thiophen-2-yl)quinazoline derivatives (1a–c) with yields exceeding 85% .

-

Treatment with sodium methoxide in methanol replaces chlorine with a methoxy group, forming 4-methoxy-2-(thiophen-2-yl)quinazoline (2) in 78% yield .

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₂CH₃ | EtOH, reflux, 4 h | 4-(Methylamino)-2-(thiophen-2-yl) | 87% |

| NaOCH₃ | MeOH, RT, 6 h | 4-Methoxy-2-(thiophen-2-yl) | 78% |

| HS⁻ | DMF, K₂CO₃, 80°C, 3 h | 4-Sulfanyl-2-(thiophen-2-yl) | 72% |

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-4 chlorine participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C affords biaryl derivatives (3a–d) with >90% yields .

Table 2: Suzuki-Miyaura Coupling Outcomes

| Arylboronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-2-(thiophen-2-yl) | 93% |

| 4-MeO-C₆H₄B(OH)₂ | PdCl₂(dppf), Cs₂CO₃ | 4-(4-Methoxyphenyl)-2-(thiophen-2-yl) | 88% |

Buchwald-Hartwig Amination

Using Pd₂(dba)₃ and Xantphos with morpholine in toluene at 110°C replaces chlorine with a morpholino group (4) in 82% yield .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene moiety undergoes regioselective electrophilic substitutions:

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of thiophene, yielding 2-(5-nitrothiophen-2-yl)-4-chloroquinazoline (5) .

-

Bromination : Reaction with Br₂ in CHCl₃ adds bromine at the 4-position of thiophene, forming 2-(4,5-dibromothiophen-2-yl)-4-chloroquinazoline (6) .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the C-4 chlorine to hydrogen, producing 2-(thiophen-2-yl)quinazoline (7) in 95% yield .

Thionation and Oxidation

Eigenschaften

IUPAC Name |

4-chloro-2-thiophen-2-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTCAVUUTNKLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366500 | |

| Record name | 4-Chloro-2-(thiophen-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59455-95-7 | |

| Record name | 4-Chloro-2-(thiophen-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(thiophen-2-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.